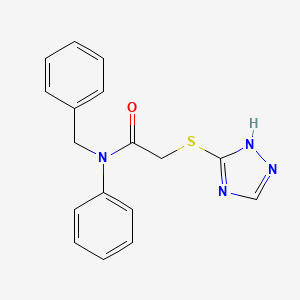
N-benzyl-N-phenyl-2-(1H-1,2,4-triazol-5-ylsulfanyl)acetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-benzyl-N-phenyl-2-(1H-1,2,4-triazol-5-ylsulfanyl)acetamide is a synthetic organic compound that belongs to the class of triazole derivatives. This compound is of interest due to its potential applications in various fields such as medicinal chemistry, pharmaceuticals, and materials science. The presence of the triazole ring and the sulfanyl group in its structure contributes to its unique chemical properties and biological activities.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N-benzyl-N-phenyl-2-(1H-1,2,4-triazol-5-ylsulfanyl)acetamide typically involves the following steps:
Formation of the Triazole Ring: The triazole ring can be synthesized through a cyclization reaction involving hydrazine derivatives and carbon disulfide, followed by oxidation.
Attachment of the Sulfanyl Group: The sulfanyl group is introduced by reacting the triazole intermediate with a suitable thiol reagent under basic conditions.
Formation of the Acetamide Moiety: The final step involves the acylation of the triazole-sulfanyl intermediate with benzyl chloride and phenylamine to form the acetamide derivative.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This can include the use of continuous flow reactors, advanced purification techniques, and process optimization to minimize by-products and waste.
化学反応の分析
Types of Reactions
N-benzyl-N-phenyl-2-(1H-1,2,4-triazol-5-ylsulfanyl)acetamide can undergo various chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The triazole ring can be reduced under specific conditions to form dihydrotriazoles.
Substitution: The benzyl and phenyl groups can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid, and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.
Substitution: Reagents like halogens, alkyl halides, and organometallic compounds are commonly used for substitution reactions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Dihydrotriazoles.
Substitution: Various substituted derivatives depending on the reagents used.
科学的研究の応用
Medicinal Chemistry: It has shown promise as an antimicrobial and anticancer agent due to its ability to inhibit specific enzymes and pathways in pathogens and cancer cells.
Pharmaceuticals: The compound is being explored for its potential use in drug formulations, particularly for its anti-inflammatory and antioxidant properties.
Materials Science: Its unique chemical structure makes it a candidate for use in the development of novel materials with specific electronic and optical properties.
作用機序
The mechanism of action of N-benzyl-N-phenyl-2-(1H-1,2,4-triazol-5-ylsulfanyl)acetamide involves its interaction with specific molecular targets and pathways:
類似化合物との比較
Similar Compounds
N-benzyl-2-(1H-1,2,3-triazol-1-yl)acetamide: Similar structure but with a different triazole ring position.
N-phenyl-2-(1H-1,2,4-triazol-3-ylsulfanyl)acetamide: Similar structure but with a different substitution pattern on the triazole ring.
Uniqueness
N-benzyl-N-phenyl-2-(1H-1,2,4-triazol-5-ylsulfanyl)acetamide is unique due to the specific positioning of the triazole ring and the sulfanyl group, which contributes to its distinct chemical and biological properties. This unique structure allows for specific interactions with molecular targets, making it a valuable compound for research and development in various fields.
特性
IUPAC Name |
N-benzyl-N-phenyl-2-(1H-1,2,4-triazol-5-ylsulfanyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16N4OS/c22-16(12-23-17-18-13-19-20-17)21(15-9-5-2-6-10-15)11-14-7-3-1-4-8-14/h1-10,13H,11-12H2,(H,18,19,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MOJMEPRLRQBDTM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CN(C2=CC=CC=C2)C(=O)CSC3=NC=NN3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16N4OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
324.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![1-[2-(3-fluorophenyl)ethyl]-N-[[3-(methoxymethyl)-1H-pyrazol-5-yl]methyl]-N-methyl-6-oxopiperidine-3-carboxamide](/img/structure/B6094064.png)
methylylidene})dibenzene-1,3-diol](/img/structure/B6094066.png)
![2-{2-[(1,1-dioxido-1,2-benzisothiazol-3-yl)amino]ethyl}-1H-isoindole-1,3(2H)-dione](/img/structure/B6094077.png)
![(1-methyl-1H-indol-4-yl)[4-(pyridin-2-yl)piperazin-1-yl]methanone](/img/structure/B6094081.png)
![N-{[2-(4-acetyl-1-piperazinyl)-3-pyridinyl]methyl}-2,6-dimethoxy-4-pyrimidinamine](/img/structure/B6094093.png)
![4-[(1H-imidazol-2-ylmethyl)amino]-1-(1-naphthylmethyl)-2-pyrrolidinone](/img/structure/B6094112.png)
![N-[(1-cyclopentyl-3-piperidinyl)methyl]-N-[2-(1-piperidinyl)ethyl]isonicotinamide](/img/structure/B6094124.png)
![N-[1-(1,3-benzothiazol-2-yl)-3-piperidinyl]-2-(methylthio)-1,3-thiazole-4-carboxamide](/img/structure/B6094131.png)
![2-(2,3-dimethylanilino)-5-[(5-methyl-2-furyl)methylene]-1,3-thiazol-4(5H)-one](/img/structure/B6094137.png)
![2-({5-[2-(3,5-dimethyl-4-nitro-1H-pyrazol-1-yl)ethyl]-4-methyl-4H-1,2,4-triazol-3-yl}thio)-N-(3-nitrophenyl)acetamide](/img/structure/B6094143.png)
![1-[2-(cyclopentylsulfonyl)-1-(3-methoxypropyl)-1H-imidazol-5-yl]-N-methyl-N-[(4-methyl-1,3-thiazol-2-yl)methyl]methanamine](/img/structure/B6094146.png)
![2-[3-(4-chlorophenyl)-6-oxo-1(6H)-pyridazinyl]-N~1~-isopropylacetamide](/img/structure/B6094153.png)
![3-[2-(5-chloro-3,4-dihydro-1H-isoquinolin-2-yl)-2-oxoethyl]-4-(furan-3-ylmethyl)piperazin-2-one](/img/structure/B6094158.png)
![N-[3-(3-methyl-1,2,4-oxadiazol-5-yl)phenyl]-2-furamide](/img/structure/B6094161.png)
